Acridine;terephthalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

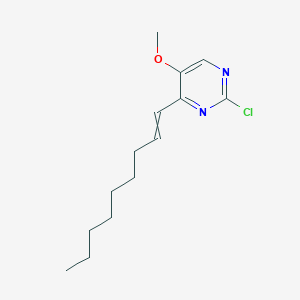

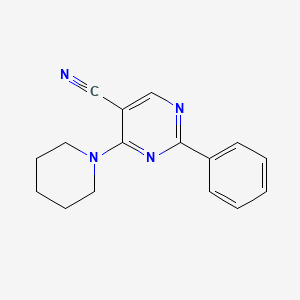

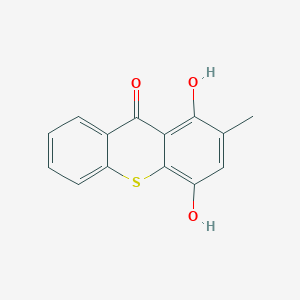

Acridine and terephthalic acid are two distinct compounds with significant roles in various scientific fields. Acridine is a nitrogen-containing heterocyclic compound known for its broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and other polyesters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acridine can be synthesized through several methods, including the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature .

Terephthalic acid is industrially produced through the oxidation of p-xylene using acetic acid as the solvent and compressed air as the oxidant. This process requires specialized reactors lined with titanium due to the corrosive nature of the bromine and acetic acid mixture .

Análisis De Reacciones Químicas

Acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and copper-based salts . Major products formed from these reactions include acridone and various acridine derivatives, which exhibit significant biological activities .

Terephthalic acid primarily undergoes esterification reactions to form polyesters such as polyethylene terephthalate (PET). This reaction typically involves the use of catalysts like antimony trioxide or titanium dioxide .

Aplicaciones Científicas De Investigación

Acridine and its derivatives have a wide range of applications in scientific research. They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . In medicine, acridine derivatives are investigated for their anticancer, antimicrobial, and antiviral properties . They are also used as inhibitors of acetylcholinesterase, making them potential treatments for Alzheimer’s disease .

Terephthalic acid is primarily used in the production of PET, which is widely used in the manufacture of plastic bottles, fibers, and films . It is also used in the production of other polyesters and as a precursor for various chemical compounds .

Mecanismo De Acción

The mechanism of action of acridine involves DNA intercalation, which disrupts the normal function of DNA and related enzymes . This property makes acridine derivatives effective as anticancer agents, as they can inhibit the replication of cancer cells . Acridine derivatives also exhibit antimicrobial activity by targeting bacterial nucleic acids .

Comparación Con Compuestos Similares

Acridine is similar to other nitrogen-containing heterocycles such as quinoline and phenanthridine . acridine’s unique planar ring structure allows it to interact more effectively with DNA, making it a more potent DNA intercalator . Terephthalic acid is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its symmetrical structure makes it more suitable for the production of high-performance polyesters .

Conclusion

Acridine and terephthalic acid are two compounds with significant scientific and industrial applications. Acridine’s unique properties make it a valuable compound in medicinal chemistry and materials science, while terephthalic acid’s role in the production of PET highlights its importance in the polymer industry. Further research into these compounds will continue to uncover new applications and improve existing processes.

Propiedades

Número CAS |

827348-12-9 |

|---|---|

Fórmula molecular |

C34H24N2O4 |

Peso molecular |

524.6 g/mol |

Nombre IUPAC |

acridine;terephthalic acid |

InChI |

InChI=1S/2C13H9N.C8H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*1-9H;1-4H,(H,9,10)(H,11,12) |

Clave InChI |

GJJVXCMUIHLNEI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC(=CC=C1C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)

![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)

![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)

![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)

![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)

![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)

![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)

![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)